2,6-Dichloro-7-methylpurine
Overview
Description
2,6-Dichloro-7-methylpurine is a purine derivative characterized by the presence of two chlorine atoms and a methyl group attached to the purine ring. This compound, with the chemical formula C6H4Cl2N4 and a molecular weight of 203.03 g/mol, is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-7-methylpurine can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature for an extended period, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-7-methylpurine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or thiols in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction conditions.
Scientific Research Applications
2,6-Dichloro-7-methylpurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-methylpurine involves its interaction with specific molecular targets, such as enzymes. For instance, as an mTOR inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes like growth and proliferation .
Comparison with Similar Compounds
2,6-Dichloropurine: Lacks the methyl group present in 2,6-Dichloro-7-methylpurine.
7-Methylpurine: Lacks the chlorine atoms present in this compound.
6-Thiopurine: Contains a sulfur atom instead of chlorine.
Uniqueness: this compound is unique due to the combination of its dichloro and methyl functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2,6-dichloro-7-methylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMUWHZAZGTMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177265 | |
Record name | Purine, 2,6-dichloro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-93-0 | |
Record name | 2,6-Dichloro-7-methyl-7H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2273-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purine, 2,6-dichloro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-7-methylpurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 2,6-dichloro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-7-methyl-7H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ability of 2,6-Dichloro-7-methylpurine to lower DNA melting temperature compare to other related compounds?
A2: The research indicates that this compound is highly effective at lowering the melting temperature of DNA, even more so than other tested purines like adenine, inosine, and deoxyguanosine. [] Its activity is comparable to caffeine and coumarin in this regard. This suggests that the specific chemical structure of this compound, particularly the presence of chlorine atoms, contributes to its strong interaction with DNA and its ability to disrupt the double helix.
Q2: What is the corrected structure of the compound derived from this compound after treatment with hydroiodic acid and phosphonium iodide?
A3: The second paper you provided focuses on revising the initially proposed structure of the product formed when this compound reacts with hydroiodic acid and phosphonium iodide. [] Unfortunately, the abstract doesn't specify the revised structure. To understand the precise structural change, you would need to consult the full research article.
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